6-Thiatetradecane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Thiatetradecane can be synthesized through several methods, including:
Nucleophilic Substitution: One common method involves the nucleophilic substitution reaction between an alkyl halide and a thiol. For example, reacting 1-bromooctane with pentanethiol in the presence of a base such as sodium hydroxide can yield this compound.
Thioetherification: Another method involves the thioetherification of alkenes with thiols under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Thiatetradecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the thioether.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols, bases like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted thioethers.
Scientific Research Applications
6-Thiatetradecane has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of sulfur-containing hydrocarbons in various chemical reactions.
Biology: Research on its biological activity and potential as a bioactive compound.
Medicine: Investigations into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 6-Thiatetradecane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophiles, facilitating reactions such as nucleophilic substitution and oxidation. These interactions can lead to the formation of sulfoxides and sulfones, which may exhibit different chemical and biological properties compared to the parent compound.
Comparison with Similar Compounds
Tetradecane: A hydrocarbon with a similar carbon chain length but without the sulfur atom.
6-Thiaheptadecane: A similar compound with a longer carbon chain.
6-Thiatridecane: A similar compound with a shorter carbon chain.
Uniqueness: 6-Thiatetradecane is unique due to the presence of the sulfur atom, which imparts distinct chemical properties compared to its hydrocarbon analogs. The sulfur atom enhances its reactivity, making it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
62103-68-8 |
---|---|
Molecular Formula |
C13H28S |
Molecular Weight |
216.43 g/mol |
IUPAC Name |
1-pentylsulfanyloctane |
InChI |
InChI=1S/C13H28S/c1-3-5-7-8-9-11-13-14-12-10-6-4-2/h3-13H2,1-2H3 |
InChI Key |
AYFCJZQIPPBHOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCCCC |
Origin of Product |
United States |
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